N-Methyl-2-(pyridin-3-yl)acetamide
Overview
Description
N-Methyl-2-pyridin-3-ylacetamide is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
N-Methyl-2-(pyridin-3-yl)acetamide, also known as N-Methyl-2-pyridin-3-ylacetamide, is a chemical compound with the molecular formula C8H10N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
Its physical properties such as boiling point (3728±250 °C at 760 mmHg) and melting point (61-65°C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-pyridin-3-ylacetamide typically involves the reaction of 2-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of N-Methyl-2-pyridin-3-ylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methyl-2-pyridin-3-ylacetamide N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-Methyl-2-pyridin-3-ylacetamide N-oxide.
Reduction: N-Methyl-2-pyridin-3-ylamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N-Methyl-2-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-pyridin-2-ylacetamide
- N-Methyl-2-pyridin-4-ylacetamide
- N-Methyl-3-pyridin-2-ylacetamide
Uniqueness
N-Methyl-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-methyl-2-pyridin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAKQFQRQIMIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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